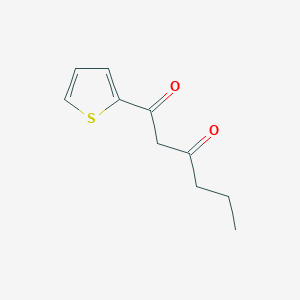
1-(Thiophen-2-yl)hexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)hexane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom This compound is characterized by the presence of a thiophene ring attached to a hexane-1,3-dione moiety
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxaldehyde with hexane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
1-(Thiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene-2-yl alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Thiophen-2-yl)hexane-1,3-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the thiophene ring.
Comparison with Similar Compounds
1-(Thiophen-2-yl)hexane-1,3-dione can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxaldehyde: A precursor in the synthesis of various thiophene compounds.
Thiophene-2-acetic acid: Known for its use in the synthesis of pharmaceuticals.
Thiophene-2-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
35847-09-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-thiophen-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
JWOYZYLUCQTEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


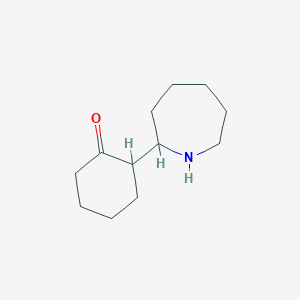


![Imidazole, 5-[2-(aminocarbonyl)vinyl]-](/img/structure/B13299513.png)
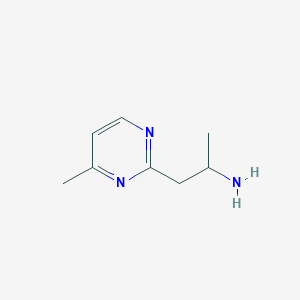
amine](/img/structure/B13299526.png)

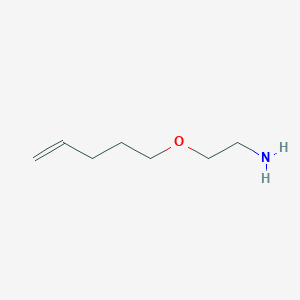
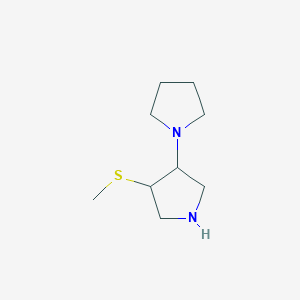
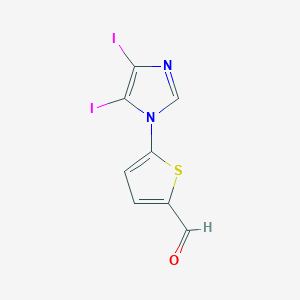
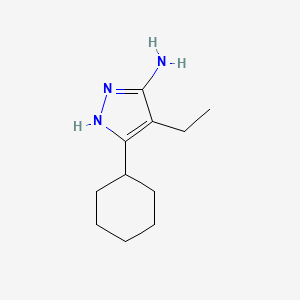
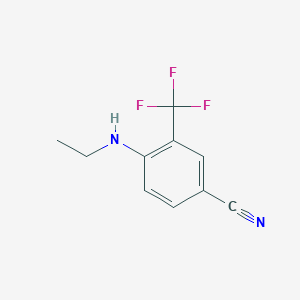
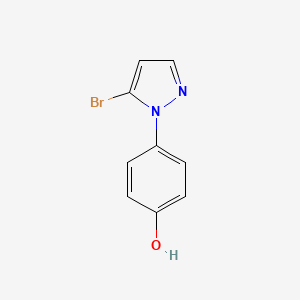
![{5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)
